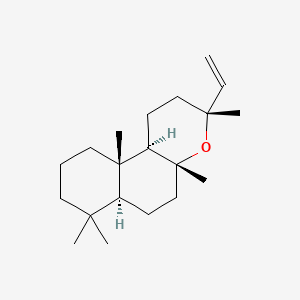

Labd-14-ene, 8,13-epoxy-, (13S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Manoyl oxide is a structurally unique diterpenoid compound, known for its oxygen-containing heterocycle. It serves as a biosynthetic precursor to forskolin, a labdane-type diterpenoid with significant pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Manoyl oxide can be synthesized through the stereospecific formation from geranylgeranyl diphosphate (GGPP) using the enzymes CfTPS2 and CfTPS3 from Coleus forskohlii . The process involves two successive reactions catalyzed by distinct classes of diterpene synthases .

Industrial Production Methods: Industrial production of manoyl oxide has been achieved using metabolically engineered Saccharomyces cerevisiae. By expressing the genes CfTPS2 and CfTPS3, high-titer production of manoyl oxide has been reported, reaching up to 3 g/L through fed-batch fermentation in a bioreactor .

Chemical Reactions Analysis

Types of Reactions: Manoyl oxide undergoes various chemical reactions, including oxidation and hydroxylation. For instance, it can be hydroxylated at position C-11β using surrogate enzymatic activities .

Common Reagents and Conditions: The hydroxylation of manoyl oxide often involves cytochrome P450 enzymes, such as CYP76AH24 from Salvia pomifera . These reactions typically occur under controlled conditions in engineered yeast or plant systems.

Major Products: The major products formed from these reactions include 11β-hydroxy-manoyl oxide and other labdane-type diterpenoids .

Scientific Research Applications

Manoyl oxide has a broad range of scientific research applications:

Chemistry: It serves as a precursor for synthesizing forskolin and other bioactive diterpenoids.

Biology: Manoyl oxide is used in studies related to plant metabolism and diterpene biosynthesis.

Medicine: Forskolin, derived from manoyl oxide, is used to treat glaucoma, hypertension, and heart failure.

Mechanism of Action

Comparison with Similar Compounds

Forskolin: A direct derivative of manoyl oxide, known for its cAMP-boosting properties.

Miltiradiene: Another labdane-type diterpenoid synthesized from similar precursors.

Uniqueness: Manoyl oxide is unique due to its role as a precursor to forskolin, a compound with diverse pharmacological applications. Its structural features and biosynthetic pathway distinguish it from other diterpenoids .

Properties

Molecular Formula |

C20H34O |

|---|---|

Molecular Weight |

290.5 g/mol |

IUPAC Name |

(3R,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene |

InChI |

InChI=1S/C20H34O/c1-7-18(4)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)21-18/h7,15-16H,1,8-14H2,2-6H3/t15-,16+,18-,19-,20+/m0/s1 |

InChI Key |

IGGWKHQYMAJOHK-HHUCQEJWSA-N |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2(O1)C)(C)C)C)C=C |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12361562.png)

![[1-(Azanidylmethyl)cyclohexyl]methylazanide;platinum(4+);sulfate](/img/structure/B12361582.png)

![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 4-chloro-, 3-methyl ester](/img/structure/B12361610.png)

![19,23,32-Trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione](/img/structure/B12361616.png)

![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile;benzoic acid](/img/structure/B12361624.png)